molecular formula C13H10OS B1609349 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- CAS No. 2910-81-8

2-Propen-1-one, 1-phenyl-3-(2-thienyl)-

Cat. No. B1609349
CAS RN: 2910-81-8
M. Wt: 214.28 g/mol
InChI Key: VLDDOTFTMZJIEM-CMDGGOBGSA-N
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Description

“2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” is a chemical compound with the molecular formula C13H10OS . It has a molecular weight of 214.283 Da . The compound is also known by its IUPAC name, (E)-1-phenyl-3-(2-thienyl)-2-propen-1-one .


Synthesis Analysis

The synthesis of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” involves several precursor compounds such as 2-Acetylthiophene, Benzaldehyde, Thiophene (SIV), Ciprofloxacin H, (1-thiophen-2-y), Acetophenone, and others . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” can be analyzed using its InChI code: 1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a density of 1.195g/cm3, a boiling point of 355.2ºC at 760 mmHg, and a melting point of 76-78ºC . Its flash point is 168.6ºC . The compound’s exact mass is 214.04500 and it has a LogP value of 3.64420 .

Safety And Hazards

The compound is classified as harmful (Xn) with risk phrases 20/21/22 . Safety phrases include 37/39-26 . Further safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDDOTFTMZJIEM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-one, 1-phenyl-3-(2-thienyl)-

CAS RN

2910-81-8
Record name MLS002704251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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